molecular formula C11H16ClNO2 B2831786 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1955498-64-2

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2831786
CAS No.: 1955498-64-2
M. Wt: 229.7
InChI Key: YTFDQCHYQPQVPA-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1955498-64-2) is a spirocyclic compound featuring a fused oxa-azaspiro framework with a furan-2-yl substituent. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.70 g/mol .

Properties

IUPAC Name

3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFDQCHYQPQVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of furan derivatives with appropriate azaspiro precursors. One common method includes the use of furan-2-carbaldehyde and azaspiro compounds under acidic conditions to form the desired spirocyclic structure. The reaction is often carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of zeolites as catalysts in Friedel-Crafts acylation reactions has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds.

Scientific Research Applications

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspiro ring system can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues and their similarity metrics (based on –18):

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Similarity Score Key Substituent Differences
7-Oxa-2-azaspiro[3.5]nonane hydrochloride 1417633-09-0 C₇H₁₄ClNO 163.65 0.74 Lacks furan-2-yl group
3-Oxa-9-azaspiro[5.5]undecane hydrochloride 1380300-88-8 C₉H₁₈ClNO 207.70 0.90 Larger spiro ring (5.5 system)
1-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane 1934520-62-3 C₁₀H₁₉NO 169.26 N/A Isopropyl substituent instead of furan
2-(2-Fluorophenoxy)-7-azaspiro[3.5]nonane HCl 614731-73-6 C₁₄H₁₈ClFNO 271.76 N/A Fluorophenoxy group replaces furan

Notes:

  • The furan-2-yl group in the target compound introduces aromaticity and π-electron density, which may enhance binding interactions in biological systems compared to non-aromatic substituents (e.g., isopropyl) .

Physicochemical Properties

  • Solubility: The furan substituent likely improves solubility in polar solvents compared to purely aliphatic analogues (e.g., 1-(propan-2-yl)-7-oxa-2-azaspiro[3.5]nonane) due to its heteroaromatic nature .
  • Stability: The hydrochloride salt form enhances stability under standard storage conditions. A related compound, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1417633-09-0), requires storage at 2–8°C under inert atmosphere, suggesting similar handling needs for the target compound .

Biological Activity

1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS Number: 1955498-64-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H16ClNO2
  • Molecular Weight: 229.7 g/mol
  • CAS Number: 1955498-64-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a GPR119 agonist. GPR119 is a G protein-coupled receptor that is involved in the regulation of glucose metabolism and insulin secretion.

This compound acts primarily by activating GPR119, leading to increased insulin secretion from pancreatic beta cells and enhanced glucose-dependent insulinotropic effects. This mechanism positions it as a potential therapeutic agent for managing type 2 diabetes.

Case Studies and Experimental Data

  • Study on GPR119 Agonists : A significant study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of several derivatives of 7-azaspiro[3.5]nonane, including this compound. The compound was identified as a potent GPR119 agonist, showing favorable pharmacokinetic properties in Sprague-Dawley rats and demonstrating a glucose-lowering effect in diabetic models (PubMed ID: 29486951) .
  • Anticonvulsant Activity : Another investigation assessed the anticonvulsant properties of related compounds within the spirocyclic series, indicating potential neuroprotective effects that warrant further exploration (Science.gov) .

Comparative Biological Activity Table

Compound NameActivity TypeKey Findings
This compoundGPR119 AgonistPotent agonist with glucose-lowering effects in diabetic rats
Related 7-Azaspiro CompoundsAnticonvulsantDelayed strychnine-induced seizures in animal models

Pharmacological Profile

The pharmacological profile of this compound suggests its utility in metabolic disorders, particularly type 2 diabetes due to its insulinotropic effects. Further studies are needed to explore its safety profile and long-term efficacy.

Q & A

Q. What are the defining structural features of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride, and how do they influence its bioactivity?

The compound combines a spirocyclic framework (7-oxa-2-azaspiro[3.5]nonane) with a furan-2-yl substituent. The spirocyclic core introduces conformational rigidity, potentially enhancing target binding specificity, while the furan group contributes π-π stacking interactions and hydrogen-bonding capabilities. Its bioisosteric resemblance to pipecolic acid suggests activity in neurotransmitter or enzyme modulation pathways .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Cyclization reactions : Using precursors like epoxides or aziridines under acidic or basic conditions to form the spirocyclic core.
  • Functionalization : Introducing the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Salt formation : Conversion to the hydrochloride salt for improved stability and solubility .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm spirocyclic structure and substituent placement (e.g., ¹H/¹³C NMR for ring junction protons and furan protons).
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • HPLC/UPLC : To assess purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the furan-2-yl group while minimizing side products?

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with ligand tuning to enhance selectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Temperature control : Stepwise heating (60–80°C) to avoid furan ring decomposition .
  • Monitoring : Real-time reaction tracking via TLC or in-situ FTIR to halt reactions at optimal conversion .

Q. How does structural modification of the spirocyclic core affect biological activity?

Comparative studies with analogs reveal:

CompoundStructural VariationBiological Impact
Pipecolic acidLinear six-membered ringNatural amino acid activity
7-Azaspiro[3.5]nonaneNitrogen placementAltered receptor binding affinity
1-Cyclopropyl derivativeCyclopropyl substituentEnhanced metabolic stability
The furan-2-yl group in the target compound improves lipophilicity and CNS penetration compared to carboxylate analogs .

Q. How can contradictions in reported bioactivity data be resolved?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Structural validation : Re-characterize batches via XRD or NOESY to rule out polymorphism or stereochemical drift.
  • Dose-response curves : Perform multi-concentration assays to identify non-linear effects .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use software like AutoDock Vina to model binding to GABA receptors or enzymes (e.g., prolyl hydroxylases).
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ) with activity trends .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies?

Discrepancies often arise from:

  • Purification methods : Column chromatography vs. recrystallization impacts recovery rates.
  • Starting material quality : Residual moisture in precursors can inhibit cyclization.
  • Catalyst lot variability : Trace metal content in Pd catalysts affects coupling efficiency .

Q. How do solvent polarity and pH influence the compound’s stability?

  • Aqueous solutions : Hydrolysis of the spirocyclic ether occurs at pH < 3 or > 10, requiring buffered conditions (pH 6–8).
  • Organic solvents : Stability in DMSO > ethanol > chloroform due to reduced nucleophilic attack .

Methodological Recommendations

Q. What strategies improve enantiomeric purity in asymmetric synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to direct spirocyclic ring formation.
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic intermediates .

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